2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Overview
Description
2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[55]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the spiro intermediate, which is then coupled with a naphthoquinone derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents, resulting in the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is known for its neurotoxic effects and is used in research to study Parkinson’s disease.
2-methyl-3-phenylpropenal: Known for its use in organic synthesis and as a fragrance component.
Uniqueness
2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
2-[2-(9-phenyl-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl)propan-2-yl]naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-25(2,20-12-21(27)18-10-6-7-11-19(18)22(20)28)24-31-15-26(16-32-24)13-29-23(30-14-26)17-8-4-3-5-9-17/h3-12,23-24H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMYJRHXPHUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OCC2(COC(OC2)C3=CC=CC=C3)CO1)C4=CC(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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